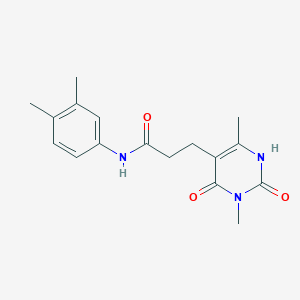
(E)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-(o-tolyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-(o-tolyl)acrylamide, also known as MPAA, is a small molecule that has been synthesized and studied for its potential use in scientific research.
Aplicaciones Científicas De Investigación
(E)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-(o-tolyl)acrylamide has been studied for its potential use as a tool compound in scientific research. It has been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), a key enzyme involved in the regulation of insulin signaling and glucose metabolism. This inhibition can lead to improved insulin sensitivity and glucose uptake, making this compound a potential therapeutic agent for the treatment of type 2 diabetes.
Mecanismo De Acción
(E)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-(o-tolyl)acrylamide acts as a competitive inhibitor of PTP1B, binding to the active site of the enzyme and preventing its dephosphorylation activity. This inhibition leads to increased phosphorylation of insulin receptor substrate-1 (IRS-1) and Akt, downstream targets of PTP1B, resulting in improved insulin signaling and glucose uptake.
Biochemical and Physiological Effects:
Studies have shown that this compound treatment can improve glucose tolerance and insulin sensitivity in obese and diabetic animal models. It has also been shown to reduce liver fat accumulation and improve lipid metabolism. These effects are likely due to the inhibition of PTP1B activity and improved insulin signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (E)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-(o-tolyl)acrylamide in lab experiments is its specificity for PTP1B inhibition, allowing for targeted inhibition of this enzyme without affecting other phosphatases. However, this compound may have off-target effects on other proteins and enzymes, and its use in vivo may be limited by its poor solubility and bioavailability.
Direcciones Futuras
Future research on (E)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-(o-tolyl)acrylamide could focus on improving its solubility and bioavailability for in vivo studies. It could also be used in combination with other therapeutic agents for the treatment of type 2 diabetes and other metabolic disorders. Additionally, further studies could investigate the potential use of this compound in cancer treatment, as PTP1B has been implicated in tumor growth and progression.
Métodos De Síntesis
The synthesis of (E)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-(o-tolyl)acrylamide involves the reaction of 3-(o-tolyl)acryloyl chloride with 1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine in the presence of triethylamine. The resulting product is purified by column chromatography to obtain this compound in high yield and purity.
Propiedades
IUPAC Name |
(E)-3-(2-methylphenyl)-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O/c1-14-5-3-4-6-15(14)7-8-19(25)22-12-16-11-17(23-24(16)2)18-13-20-9-10-21-18/h3-11,13H,12H2,1-2H3,(H,22,25)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VALTVIBZKQSLTK-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC(=O)NCC2=CC(=NN2C)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C(=O)NCC2=CC(=NN2C)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

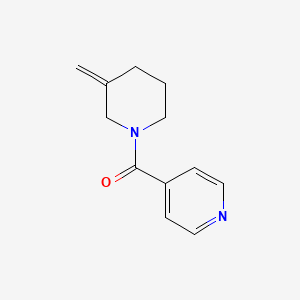
![N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2845736.png)

![3-[4-(3-fluoro-4-methylbenzoyl)piperazin-1-yl]-1-propylquinoxalin-2(1H)-one](/img/structure/B2845740.png)
![3-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2845741.png)
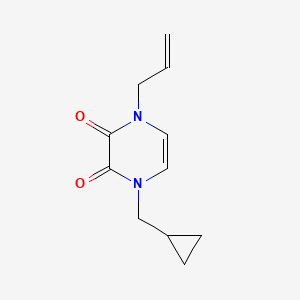
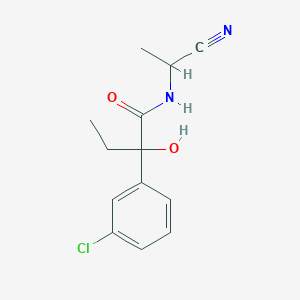
![N-([2,2'-bifuran]-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2845746.png)
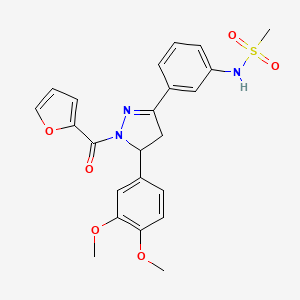
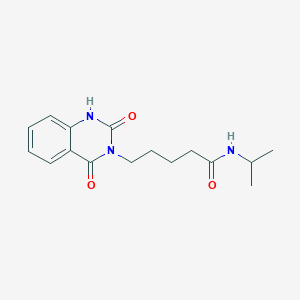

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetamide](/img/structure/B2845751.png)
![6-(4-methoxyphenyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2845752.png)
